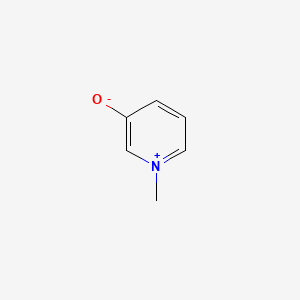![molecular formula C18H16O B14685084 Naphthalene, 1-[(4-methoxyphenyl)methyl]- CAS No. 32891-88-6](/img/structure/B14685084.png)
Naphthalene, 1-[(4-methoxyphenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 1-[(4-methoxyphenyl)methyl]-: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a naphthalene core substituted with a 4-methoxyphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[(4-methoxyphenyl)methyl]- typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene and 4-methoxybenzyl chloride as starting materials, with aluminum chloride (AlCl₃) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Naphthalene+4-Methoxybenzyl chlorideAlCl3Naphthalene, 1-[(4-methoxyphenyl)methyl]-
Industrial Production Methods
On an industrial scale, the production of Naphthalene, 1-[(4-methoxyphenyl)methyl]- can be achieved through continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Oxidation: Naphthalene, 1-[(4-methoxyphenyl)methyl]- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene core or the methoxyphenyl group, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
Naphthalene, 1-[(4-methoxyphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Naphthalene, 1-[(4-methoxyphenyl)methyl]- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
相似化合物的比较
Similar Compounds
1-Methylnaphthalene: Similar in structure but lacks the methoxyphenyl group.
1,4-Naphthoquinone: An oxidized derivative of naphthalene with different chemical properties.
2-Methylnaphthalene: Another isomer with a methyl group at a different position.
Uniqueness
Naphthalene, 1-[(4-methoxyphenyl)methyl]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
32891-88-6 |
|---|---|
分子式 |
C18H16O |
分子量 |
248.3 g/mol |
IUPAC 名称 |
1-[(4-methoxyphenyl)methyl]naphthalene |
InChI |
InChI=1S/C18H16O/c1-19-17-11-9-14(10-12-17)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-12H,13H2,1H3 |
InChI 键 |
HCDJKEYQNXMNRL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)
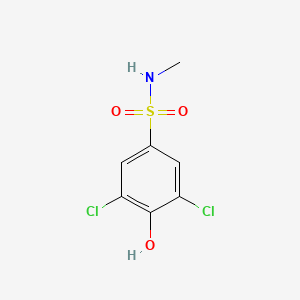

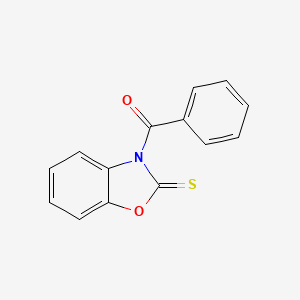
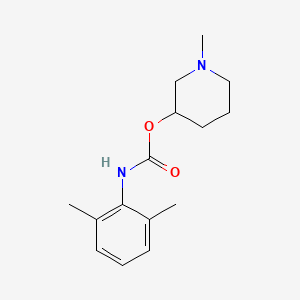
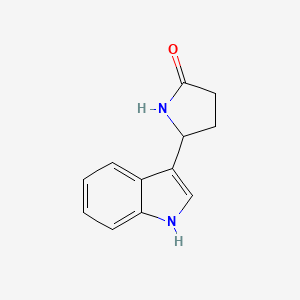
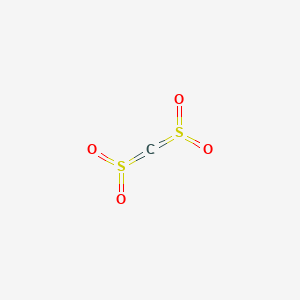
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
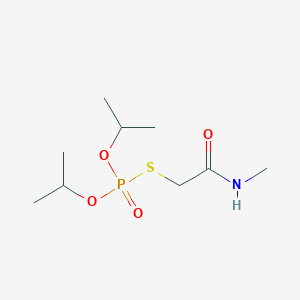
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)

